DESMOSINE

Übersicht

Beschreibung

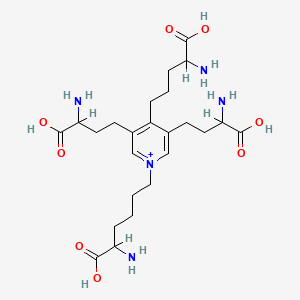

DESMOSINE is a complex organic compound with a unique structure that includes multiple amino and carboxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DESMOSINE involves multiple steps, including the formation of the pyridinium ring and the subsequent addition of amino and carboxyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Analyse Chemischer Reaktionen

Chemical Reactions and Analysis

-

Mass Spectrometry Mass spectrometry is a common technique used in the analysis of desmosine . It aids in the release of characteristic fragments that help differentiate this compound, especially in larger peptides .

-

HPLC Analysis High-performance liquid chromatography (HPLC) is utilized for this compound analysis in animal tissues . A cation exchange polysulfoethyl aspartamide column is used, and desmosines are eluted with a salt gradient and detected by UV absorbance . this compound has three UV maxima (205, 235, and 268 nm), while isothis compound has two (205 and 280 nm) .

-

Isotope-Dilution LC-MS/MS Isotopically labeled isothis compound can be chemically synthesized and used as an internal control in isotope-dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS) . This method is used for quantifying desmosines without needing ion-pair reagents .

-

Ellman's Assay Ellman's assay is used to measure the efficiency of cross-linking reactions involving this compound-inspired cross-linkers in hydrogels . This assay quantifies the reacted thiols in the hydrogel .

This compound as a Biomarker

-

Elastin Breakdown this compound detection in urine, plasma, or sputum can indicate elastin breakdown, which is associated with high elastase activity in certain diseases .

-

Pulmonary Emphysema this compound and isothis compound (DID) release from damaged elastic fibers relates to airspace enlargement in pulmonary emphysema . Increased levels of peptide-free DID in human lungs reflect rapid elastin breakdown and alveolar wall rupture .

-

Vascular Injury Desmosines are novel biomarkers for evaluating vascular injury after acute cerebral stroke .

Fragmentation of this compound

| m/z | Ion |

|---|---|

| 481 | $$M-COOH]+ |

| 436 | $$M-2COOH]+ |

| 396 | $$M-CH2CH2CH2CH2CH(NH2)COOH]+ |

| 351 | $$M-CH2CH2CH2CH2CH(NH2)COOH-COOH]+ |

Although the fragmentation ions with both isomers are similar, differences in their intensity can be used to differentiate the two isomers .

Pancreatic Elastase Cleavage

This compound-containing peptides can connect discontinuous peptide chains, raising the question of whether cross-links form between three domains . Proteolytic cleavage can occur between adjacent lysines of one cross-link motif . Molecular docking studies have shown that this compound peptides joining two peptide chains can come into close proximity with the catalytic domain of pancreatic elastase, allowing for enzymatic cleavage of Ala-Ala bonds .

Wissenschaftliche Forschungsanwendungen

Biomarker for Elastin Degradation

Desmosine serves as a significant biomarker for monitoring elastin breakdown, particularly in chronic pulmonary conditions such as Chronic Obstructive Pulmonary Disease (COPD) and pulmonary emphysema. Elevated levels of this compound in urine and plasma correlate with increased elastin degradation, making it a valuable tool for diagnosing and assessing the severity of these diseases.

- COPD and Asthma : Studies have shown that patients with COPD exhibit higher urinary and blood this compound levels compared to healthy individuals. Notably, urinary this compound levels rise during exacerbations of COPD, indicating its potential utility in monitoring disease progression and treatment efficacy .

- Acute Respiratory Distress Syndrome (ARDS) : Research indicates that patients with ARDS have significantly elevated urinary this compound concentrations, suggesting more severe damage to the extracellular matrix .

- Pulmonary Arterial Hypertension (PAH) : Emerging studies suggest that this compound may also serve as a novel screening biomarker for PAH, linking it to the assessment of pulmonary vascular remodeling .

Research Insights

Recent findings highlight the relationship between this compound levels and disease states:

- In a study involving hyperoxic mice, this compound levels increased significantly as a response to lung maturation, correlating with changes in collagen and elastin .

- Another study emphasized that while this compound is a promising marker for understanding the pathogenesis of acute lung injury, it does not consistently correlate with disease severity metrics like lung function tests .

Bioinspired Materials

This compound's unique cross-linking properties have inspired research into developing new biomaterials:

- Hydrogels : this compound-inspired cross-linkers are being utilized to create hydrogels from thiolated hyaluronic acid. These materials mimic the elastic properties of natural elastin, making them suitable for various biomedical applications such as tissue engineering and regenerative medicine .

- Drug Delivery Systems : The incorporation of this compound-like structures into polymeric systems can enhance the mechanical properties of drug delivery vehicles, potentially improving their performance in physiological environments.

Case Studies

Wirkmechanismus

The mechanism of action of DESMOSINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acids and pyridinium derivatives, such as:

- Desmosine

- 2-Amino-6-methylpyrimidine-4-carboxylic acid

Uniqueness

What sets this compound apart is its unique structure, which includes multiple amino and carboxyl groups, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.

Eigenschaften

IUPAC Name |

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVRNHHLCPGNDU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N5O8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864297 | |

| Record name | 6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.